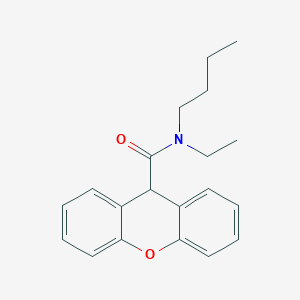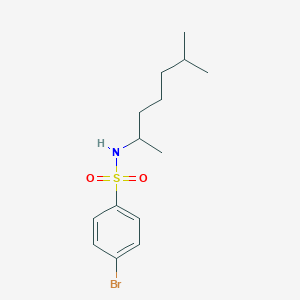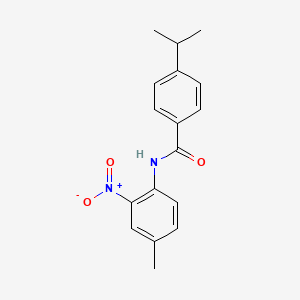
1-(diisobutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride
描述
1-(diisobutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride is a chemical compound that is widely used in scientific research. It is a selective β-adrenergic receptor antagonist that is commonly referred to as propranolol. Propranolol has been used for many years as a medication to treat hypertension, angina, and other cardiovascular conditions. However, in recent years, its use has expanded to include a variety of research applications.
作用机制
Propranolol works by selectively blocking β-adrenergic receptors. These receptors are found in many different tissues throughout the body, including the heart, lungs, and blood vessels. When these receptors are activated, they can cause an increase in heart rate, blood pressure, and bronchodilation. By blocking these receptors, propranolol can reduce the effects of sympathetic nervous system activation.
Biochemical and Physiological Effects:
Propranolol has a number of biochemical and physiological effects. Some of these include:
1. Reduction in heart rate and blood pressure
2. Decrease in bronchodilation
3. Inhibition of glycogenolysis in the liver
4. Inhibition of lipolysis in adipose tissue
实验室实验的优点和局限性
Propranolol has a number of advantages for use in lab experiments. Some of these include:
1. Selective blocking of β-adrenergic receptors
2. Widely available and relatively inexpensive
3. Can be administered orally or intravenously
However, there are also some limitations to the use of propranolol in lab experiments. Some of these include:
1. Potential for off-target effects
2. Limited selectivity for specific β-adrenergic receptor subtypes
3. Potential for interactions with other drugs or experimental manipulations
未来方向
For the use of propranolol in research include investigating its role in various disease states and developing more selective antagonists.
科学研究应用
Propranolol has been used in a variety of scientific research applications due to its ability to selectively block β-adrenergic receptors. These receptors are found in many different tissues throughout the body and play a role in a wide range of physiological processes. Some of the research areas where propranolol has been used include:
1. Neuroscience: Propranolol has been used to investigate the role of β-adrenergic receptors in the regulation of memory consolidation and emotional processing.
2. Cancer Research: Propranolol has been investigated as a potential treatment for various types of cancer, including breast cancer and melanoma.
3. Cardiovascular Research: Propranolol has been used to investigate the role of β-adrenergic receptors in the regulation of heart function and blood pressure.
属性
IUPAC Name |
1-[bis(2-methylpropyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c1-14(2)10-19(11-15(3)4)12-17(20)13-21-18-9-7-6-8-16(18)5;/h6-9,14-15,17,20H,10-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKRPFLMGAZYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(CC(C)C)CC(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-bromophenyl)-3,5,5-trimethyl-3-[2-(4-nitrophenyl)-2-oxoethyl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3981226.png)
![4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide](/img/structure/B3981238.png)

![N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B3981254.png)
![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3981259.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3981278.png)

![3-(butyrylamino)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]benzamide](/img/structure/B3981294.png)
![N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3981307.png)
![N-[3-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide](/img/structure/B3981315.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3981319.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3981324.png)
